Ethyl 7-ethoxyquinoline-8-carboxylate
CAS No.:
Cat. No.: VC18723681
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO3 |
---|---|
Molecular Weight | 245.27 g/mol |
IUPAC Name | ethyl 7-ethoxyquinoline-8-carboxylate |
Standard InChI | InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
Standard InChI Key | IYPHDANMLUKQIX-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC |
Introduction
Ethyl 7-ethoxyquinoline-8-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by an ethoxy group at the 7-position and an ethyl ester of a carboxylic acid at the 8-position of the quinoline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities.
Synthesis and Production
The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves several steps, starting from quinoline derivatives. Industrial production may utilize continuous flow synthesis techniques to enhance yield and efficiency, often employing catalysts to optimize reaction conditions.
Biological Activities and Potential Applications
While specific biological activities of Ethyl 7-ethoxyquinoline-8-carboxylate are not extensively documented, compounds with similar structures have shown potential in antimicrobial and anticancer research. The mechanism often involves intercalating with DNA or inhibiting specific enzymes, which can lead to cytotoxic effects against cancer cells.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Hydroxyquinoline | Hydroxy group at the 8-position | Broad pharmacological potential |
8-Methoxyquinoline | Methoxy group instead of ethoxy | Different solubility |
Ethyl 4-ethoxyquinoline-7-carboxylate | Ethoxy group at the 4-position, ethyl ester at the 7-position | Different reactivity and biological activity |
Ethyl 7-ethoxyquinoline-8-carboxylate | Ethoxy group at the 7-position, ethyl ester at the 8-position | Potential biological activities, specific reactivity |
Storage and Handling
Ethyl 7-ethoxyquinoline-8-carboxylate should be stored in a sealed container at room temperature in a dry environment. Handling should follow standard safety protocols for organic compounds, including wearing protective gear and avoiding exposure to moisture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume